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Cat. No.: B1677793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Picrasidine N is a naturally occurring dimeric β-carboline alkaloid isolated from the plant

Picrasma quassioides. It has garnered significant interest in the scientific community for its

selective agonistic activity towards the Peroxisome Proliferator-Activated Receptor β/δ

(PPARβ/δ), a nuclear receptor implicated in various physiological processes, including lipid

metabolism and inflammation. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and known biological activities of Picrasidine
N, with a focus on its interaction with the PPARβ/δ signaling pathway. Detailed experimental

protocols for its isolation and for a key biological assay are also presented.

Chemical Structure and Identification
Picrasidine N possesses a complex, dimeric chemical structure. Its systematic IUPAC name is

6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-

diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione[1].

Table 1: Chemical Identifiers for Picrasidine N
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Identifier Value

Molecular Formula C₂₉H₂₂N₄O₄[1]

Molecular Weight 490.5 g/mol [1]

CAS Number 101219-62-9[1]

PubChem CID 5320557[1]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Picrasidine
N is essential for its handling, characterization, and application in research.

Table 2: Physicochemical Properties of Picrasidine N

Property Value Source

Melting Point Not available in search results

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[2]

Appearance Yellow powder [2]

XLogP3 4.7 [1]

Table 3: Spectroscopic Data for Picrasidine N
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Spectroscopic Technique Data

¹H NMR
Specific spectral data not available in search

results.

¹³C NMR
Specific spectral data not available in search

results.

Mass Spectrometry (MS) Exact Mass: 490.16410520 Da[1]

Infrared (IR) Spectroscopy
Specific spectral data not available in search

results.

Biological Activity: PPARβ/δ Agonism
Picrasidine N is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor

β/δ (PPARβ/δ)[3]. PPARs are ligand-activated transcription factors that regulate the expression

of genes involved in a wide array of cellular processes.

The PPARβ/δ Signaling Pathway
Upon activation by an agonist like Picrasidine N, PPARβ/δ undergoes a conformational

change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator

proteins. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR).

The PPARβ/δ-RXR heterodimer translocates to the nucleus and binds to specific DNA

sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the

promoter regions of target genes. This binding initiates the transcription of these genes, leading

to a physiological response. One of the known target genes of the PPARβ/δ pathway is

Angiopoietin-like 4 (ANGPTL4), which plays a role in lipid metabolism[4].
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Picrasidine N Activation of the PPARβ/δ Signaling Pathway.

Experimental Protocols
Isolation of Alkaloids from Picrasma quassioides
(General Protocol)
While a specific protocol for the isolation of Picrasidine N was not found, the following is a

general procedure for isolating alkaloids from Picrasma quassioides using high-speed counter-

current chromatography (HSCCC), which can be adapted for Picrasidine N[5][6].
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Start: Dried and powdered
Picrasma quassioides plant material

Extraction with an
appropriate solvent (e.g., methanol)

Concentration of the extract
under reduced pressure

Solvent-solvent partitioning
to create a crude alkaloid extract

Separation by High-Speed
Counter-Current Chromatography (HSCCC)

Collection of fractions

Analysis of fractions
(e.g., TLC, HPLC)

Further purification of
Pricrasidine N-containing fractions

End: Purified Picrasidine N
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General Workflow for Alkaloid Isolation.
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Methodology:

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such

as methanol, to obtain a crude extract.

Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions to

enrich the alkaloid fraction.

HSCCC Separation: The enriched alkaloid extract is separated using HSCCC with an

optimized two-phase solvent system. A common system for alkaloids from this plant is n-

hexane-ethyl acetate-methanol-water[5].

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques like

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to

identify those containing the compound of interest.

Purification: Fractions containing Picrasidine N are pooled and subjected to further

purification steps, such as recrystallization or preparative HPLC, to yield the pure compound.

Mammalian One-Hybrid Assay for PPARβ/δ Agonist
Screening
This assay is a powerful tool to identify and characterize ligands for nuclear receptors like

PPARβ/δ[7].

Principle:

The assay utilizes a chimeric receptor consisting of the ligand-binding domain (LBD) of the

target receptor (PPARβ/δ) fused to a heterologous DNA-binding domain (DBD), often from the

yeast GAL4 protein. This fusion protein is co-expressed in mammalian cells with a reporter

gene (e.g., luciferase) that is under the control of a promoter containing the upstream activating

sequence (UAS) recognized by the GAL4 DBD. In the presence of a ligand that binds to the

PPARβ/δ LBD, the chimeric receptor activates the transcription of the reporter gene, leading to

a measurable signal (e.g., light emission from luciferase).
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Start: Mammalian cells

Co-transfection with:
1. Expression vector for GAL4-DBD-PPARβ/δ-LBD fusion protein

2. Reporter vector with UAS-promoter-luciferase gene

Incubation to allow for
protein expression

Treatment of cells with
Picrasidine N (or other test compounds)

Cell lysis

Measurement of luciferase activity

End: Quantification of PPARβ/δ activation
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Workflow for a Mammalian One-Hybrid Assay.

Methodology:

Cell Culture and Transfection: Suitable mammalian cells (e.g., HEK293T) are cultured and

co-transfected with the expression vector for the GAL4-PPARβ/δ LBD fusion protein and the

reporter plasmid.
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Compound Treatment: After an appropriate incubation period to allow for protein expression,

the cells are treated with varying concentrations of Picrasidine N or other test compounds.

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase

activity in the cell lysates is measured using a luminometer.

Data Analysis: The fold-activation of the reporter gene by the test compound is calculated

relative to a vehicle control.

Conclusion
Picrasidine N stands out as a promising natural product with selective PPARβ/δ agonist

activity. Its complex chemical structure and specific biological function make it a valuable tool

for studying the roles of PPARβ/δ in health and disease. Further research to fully elucidate its

spectroscopic properties and to explore its therapeutic potential is warranted. The experimental

frameworks provided in this guide offer a starting point for researchers interested in

investigating this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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